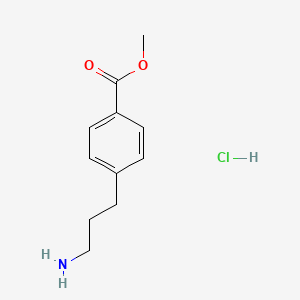

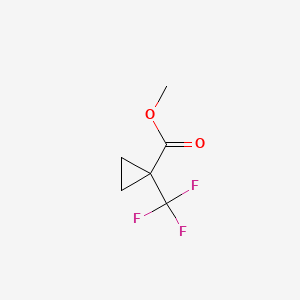

![molecular formula C12H9NO4S B1324965 2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde CAS No. 885267-52-7](/img/structure/B1324965.png)

2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde, also known as 2-Furylmethylsulfanyl-5-nitrobenzaldehyde or 2-Furylmethylsulfanyl-5-nitrobenzoic acid, is an organosulfur compound belonging to the class of arylaldehydes. It is a colorless solid, soluble in organic solvents and water. It is an important chemical intermediate for the synthesis of a number of organic compounds, such as drugs, dyes, and fragrances.

科学的研究の応用

Understanding Molecular Mechanisms

Research has indicated that compounds related to 2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde are crucial in understanding molecular mechanisms. For instance, primary amine–promoted ring opening in carbapenem-derived p-nitrobenzyl esters involves compounds where the β-lactam ring opens by C7–N bond cleavage, accompanied by simultaneous amidation of ester groups. This process leads to the formation of enantiomerically pure pyrrolidine derivatives, showcasing the compound's significance in stereochemical transformations and pharmaceutical synthesis (Valiullina et al., 2020).

Coffee Aroma Staling

The compound and its derivatives play a significant role in understanding the molecular mechanisms of coffee aroma staling. It's involved in the formation of phenol/2-furfurylthiol conjugates in coffee beverages, crucial for the storage-induced degradation of odorous thiols (Müller & Hofmann, 2007). Furthermore, its involvement in the synthesis and structure determination of covalent conjugates formed from the sulfury-roasty-smelling 2-furfurylthiol and di- or trihydroxybenzenes, and their identification in coffee brew, highlights its importance in flavor science and food chemistry (Müller et al., 2006).

Organic Synthesis

The compound is also significant in organic synthesis. For instance, the Doyle-Kirmse reaction of allylic sulfides with diazoalkane-free (2-furyl)carbenoid transfer demonstrates its utility in generating furan-containing sulfides and heteroatom-containing polycyclic compounds (Kato et al., 2003). Moreover, the synthesis and structure determination of covalent conjugates formed from the sulfury-roasty-smelling 2-furfurylthiol and di- or trihydroxybenzenes, and their identification in coffee brew, indicate its relevance in understanding the flavor profiles and chemical reactions occurring during coffee roasting and storage (Müller et al., 2006).

特性

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S/c14-7-9-6-10(13(15)16)3-4-12(9)18-8-11-2-1-5-17-11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZHMLCZXRPAQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

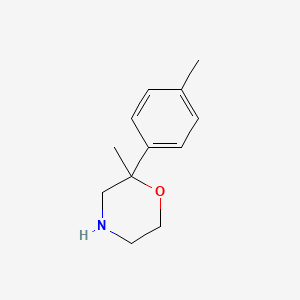

![2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B1324886.png)

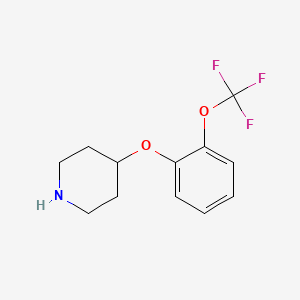

![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide](/img/structure/B1324889.png)

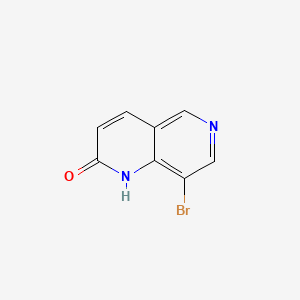

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324891.png)

![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)

![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)

![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)